molecular formula C28H34N6O4S2 B15184984 Benzyl(2-(ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-m-tolyl)amino)ethyl)dimethylammonium hydrogen sulphate CAS No. 85187-93-5

Benzyl(2-(ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-m-tolyl)amino)ethyl)dimethylammonium hydrogen sulphate

Cat. No.: B15184984
CAS No.: 85187-93-5
M. Wt: 582.7 g/mol
InChI Key: HRGATKWLSMBUOJ-UHFFFAOYSA-M
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Description

Benzyl(2-(ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-m-tolyl)amino)ethyl)dimethylammonium hydrogen sulphate is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a thiadiazole ring, an azo group, and a quaternary ammonium salt, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl(2-(ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-m-tolyl)amino)ethyl)dimethylammonium hydrogen sulphate typically involves multiple steps, including the formation of the thiadiazole ring, azo coupling, and quaternization of the amine group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction kinetics, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzyl(2-(ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-m-tolyl)amino)ethyl)dimethylammonium hydrogen sulphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, modifying its functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Benzyl(2-(ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-m-tolyl)amino)ethyl)dimethylammonium hydrogen sulphate has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzyl(2-(ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-m-tolyl)amino)ethyl)dimethylammonium hydrogen sulphate involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s effects are mediated through pathways that include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl(2-(ethyl(3-methyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)dimethylammonium methyl sulphate
  • Benzyl(2-(ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-m-tolyl)amino)ethyl)dimethylammonium chloride

Uniqueness

Compared to similar compounds, Benzyl(2-(ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-m-tolyl)amino)ethyl)dimethylammonium hydrogen sulphate exhibits unique properties due to the presence of the hydrogen sulphate group, which influences its solubility, reactivity, and biological activity.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

85187-93-5

Molecular Formula

C28H34N6O4S2

Molecular Weight

582.7 g/mol

IUPAC Name

benzyl-[2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl]-dimethylazanium;hydrogen sulfate

InChI

InChI=1S/C28H33N6S.H2O4S/c1-5-33(18-19-34(3,4)21-23-12-8-6-9-13-23)25-16-17-26(22(2)20-25)30-31-28-29-27(32-35-28)24-14-10-7-11-15-24;1-5(2,3)4/h6-17,20H,5,18-19,21H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1

InChI Key

HRGATKWLSMBUOJ-UHFFFAOYSA-M

Canonical SMILES

CCN(CC[N+](C)(C)CC1=CC=CC=C1)C2=CC(=C(C=C2)N=NC3=NC(=NS3)C4=CC=CC=C4)C.OS(=O)(=O)[O-]

Origin of Product

United States

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